molecular formula C20H22N2O4 B269244 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B269244
M. Wt: 354.4 g/mol
InChI Key: TUVQJZBMRWBRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential for the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathway of B cells and other immune cells. By inhibiting BTK, 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide reduces the activation and proliferation of B cells, leading to the suppression of the immune response. This mechanism of action makes 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide a promising drug candidate for the treatment of autoimmune diseases and cancer.
Biochemical and Physiological Effects
2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of B cell activation and proliferation, and the reduction of cytokine production. 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has also been shown to have anti-inflammatory effects, which may contribute to its efficacy in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide for lab experiments is its high selectivity for BTK, which reduces the risk of off-target effects. 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is also highly soluble in water, which makes it easy to administer in animal studies. However, 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has a relatively short half-life, which may limit its efficacy in some applications.

Future Directions

There are several future directions for the research and development of 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more effective drug delivery systems to improve the pharmacokinetics of 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide. Additionally, further studies are needed to investigate the potential use of 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in combination with other drugs for the treatment of cancer and autoimmune diseases.

Synthesis Methods

The synthesis of 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves several steps, including the reaction of 4-aminobenzoic acid with tetrahydro-2-furanmethanol, followed by the reaction of the resulting compound with 4-nitrophenyl chloroformate. The final step involves the reaction of the intermediate product with 2-methoxybenzoyl chloride. The synthesis method has been optimized to produce high yields of 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide with good purity.

Scientific Research Applications

2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential use in the treatment of various types of cancer and autoimmune diseases. Preclinical studies have shown that 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide inhibits the growth of cancer cells and reduces tumor size in animal models. 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

Product Name

2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

2-methoxy-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C20H22N2O4/c1-25-18-7-3-2-6-17(18)20(24)22-15-10-8-14(9-11-15)19(23)21-13-16-5-4-12-26-16/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,21,23)(H,22,24)

InChI Key

TUVQJZBMRWBRQM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Origin of Product

United States

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